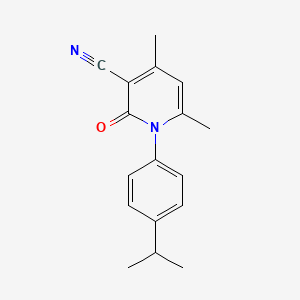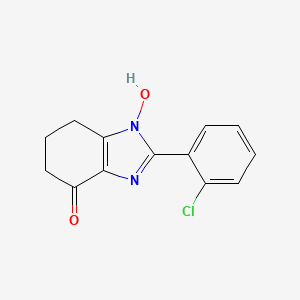![molecular formula C16H16ClNOS B5808332 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with various biochemical pathways in the body, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide involves its ability to interact with various biochemical pathways in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. By blocking the production of these pro-inflammatory molecules, 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide are primarily related to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of pro-inflammatory molecules such as prostaglandins, cytokines, and chemokines, which play a key role in the development of inflammation, pain, and fever. Additionally, it has been shown to inhibit the activity of enzymes such as COX-1 and COX-2, which are involved in the production of prostaglandins.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide in lab experiments is its ability to selectively target specific biochemical pathways in the body. This makes it a valuable tool for studying the mechanisms of inflammation, pain, and fever. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the accuracy and reliability of lab experiments.
将来の方向性
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of various diseases such as arthritis, fever, and pain. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs and biochemical pathways in the body. Finally, more research is needed to fully understand the mechanisms of action of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide and its potential applications in the field of medicine.
合成法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to produce 2-chlorobenzyl sulfide. This intermediate is then reacted with 3-methylphenylacetic acid in the presence of a catalyst such as triethylamine to yield the final product, 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide.
科学的研究の応用
2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide has been extensively studied in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases such as arthritis, fever, and pain.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-5-4-7-14(9-12)18-16(19)11-20-10-13-6-2-3-8-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPPFWVFHWKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)
![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)
